Alemtuzumab
Description
Historical Context of Anti-CD52 Antibody Development for Research
The journey of anti-CD52 antibodies began with the creation of a series of rat monoclonal antibodies known as CAMPATH-1. nih.gov The initial goal was to develop agents that could deplete lymphocytes for applications such as preventing graft-versus-host disease in bone marrow transplantation. ox.ac.ukcam.ac.uk The first iteration, CAMPATH-1M, was an IgM antibody highly effective at activating human complement to lyse lymphocytes. nih.gov However, its in vivo efficacy was limited. This led to the development of CAMPATH-1G, a rat IgG2a antibody, and subsequently a rare class-switch variant, an IgG2b, which demonstrated potent lymphocyte depletion. nih.govnih.gov
Recognizing the therapeutic potential and the need to reduce immunogenicity in human subjects, researchers humanized CAMPATH-1G. ox.ac.uk This process involved grafting the complementarity-determining regions (CDRs) from the rat antibody into a human IgG1 framework, resulting in the creation of Alemtuzumab (initially known as CAMPATH-1H). oup.comeuropa.eunih.gov This humanized version retained the ability to bind to CD52 and mediate cell lysis, paving the way for its extensive use in both clinical settings and fundamental research. nih.govoup.com
This compound as a Humanized Monoclonal Antibody (IgG1 Kappa) in Immunological Studies
This compound is a recombinant humanized immunoglobulin G1 (IgG1) kappa monoclonal antibody. nih.govmdpi.comnih.gov It specifically targets the CD52 antigen, a glycoprotein (B1211001) found on the surface of various immune cells. europa.euassaygenie.com The mechanism of action involves the binding of this compound to CD52-expressing cells, leading to their depletion through two primary pathways: antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytolysis (CDC). oup.comassaygenie.com This targeted depletion of specific immune cell populations makes this compound an invaluable tool for researchers studying the immune system. By observing the effects of removing these cells, scientists can infer their functions in both healthy and diseased states. oup.comdrugbank.com
CD52 Antigen: Molecular Characteristics and Expression Landscape in Immune Cells
The CD52 antigen, also known as the CAMPATH-1 antigen, is a small, heavily glycosylated protein. wikipedia.orgtandfonline.com Its unique structure and distribution on immune cells are central to the action of this compound.
CD52 is a glycoprotein with a remarkably small peptide core of just 12 amino acids. mdpi.comdovepress.com This peptide backbone is attached to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor. wikipedia.orgdovepress.comnih.gov The majority of its molecular weight comes from a large, complex N-linked carbohydrate moiety. nih.govexbio.cz This extensive glycosylation is a key feature of the molecule. tandfonline.com The protein is encoded by a single gene located on chromosome 1. wikipedia.orgnih.gov
CD52 is widely expressed on mature lymphocytes, monocytes, and dendritic cells, but it is notably absent from hematopoietic stem cells. mdpi.comwikipedia.org This differential expression is crucial as it allows for the depletion of mature immune cells while sparing the precursors needed for immune reconstitution.
Table 1: Expression of CD52 on Various Immune Cell Subsets
| Cell Type | CD52 Expression Level |
|---|---|
| Lymphoid Cells | |
| Mature T Lymphocytes | High mdpi.comtandfonline.com |
| B Lymphocytes | High mdpi.com |
| Memory B Cells | Highest dovepress.complos.org |
| Naïve CD4+ T Cells | High dovepress.com |
| Natural Killer (NK) Cells | Low to moderate oup.commdpi.com |
| Myeloid Cells | |
| Monocytes | High oup.comtandfonline.com |
| Dendritic Cells (myeloid) | High plos.orgashpublications.org |
| Eosinophils | Present tandfonline.comdovepress.com |
This table provides a generalized overview of CD52 expression. Quantitative levels can vary between individuals and specific cell activation states.
Mature T lymphocytes, including both CD4+ and CD8+ subsets, exhibit high levels of CD52 expression. mdpi.comtandfonline.com This makes them a primary target for this compound-mediated depletion. Research has shown that normal T lymphocytes generally express higher levels of CD52 than normal B lymphocytes. nih.gov
B lymphocytes also express high levels of CD52. mdpi.com Notably, detailed analyses have revealed that among the lymphoid cell populations, memory B cells and naïve CD4+ T cells show the highest density of the CD52 antigen. dovepress.com This high expression correlates with a strong cytolytic effect of this compound on these B and T cell subsets. dovepress.com
Quantitative and Qualitative Distribution of CD52 Across Lymphoid and Myeloid Subsets
Lower Expression on Natural Killer (NK) Cells, Monocytes, Macrophages, Eosinophils, and Dendritic Cells (Myeloid and Plasmacytoid DCs)
While CD52 is highly expressed on lymphocytes, its presence is comparatively lower on several other immune cell types. Quantitative analysis has shown that natural killer (NK) cells and plasmacytoid dendritic cells (pDCs) have the lowest number of CD52 molecules per cell among lymphoid and myeloid populations, respectively. plos.orgnih.gov Monocytes, macrophages, and eosinophils also express CD52, but at lower levels than lymphocytes. dovepress.compnas.orgbio-rad-antibodies.com Myeloid dendritic cells (mDCs) have been found to display a higher number of CD52 molecules per cell compared to pDCs. plos.orgnih.gov Interestingly, despite expressing CD52, monocytes and mDCs are less susceptible to this compound-mediated complement-dependent cytolysis, suggesting that antigen density alone does not determine a cell's susceptibility to depletion. plos.orgnih.gov
The expression of CD52 can also vary within a specific cell type. For instance, studies have identified heterogeneity in CD52 expression on naive B cells and pDCs, allowing for their classification into CD52-high and CD52-low subsets. researchgate.net Similarly, CD16+ monocytes and mDCs show higher levels of CD52 expression than their CD16-low counterparts. researchgate.net
Interactive Data Table: Relative CD52 Expression on Various Immune Cells
| Cell Type | Relative CD52 Expression Level |
| Natural Killer (NK) Cells | Low plos.orgnih.govneurology.org |
| Monocytes | Low to Moderate dovepress.compnas.org |
| Macrophages | Low to Moderate pnas.orgneurology.org |
| Eosinophils | Low to Moderate dovepress.compnas.orgnih.gov |
| Myeloid Dendritic Cells (mDCs) | Moderate to High plos.orgnih.govashpublications.org |
| Plasmacytoid Dendritic Cells (pDCs) | Low plos.orgnih.gov |
Unelucidated Physiological Function of CD52 in Immune Homeostasis
The precise physiological role of the CD52 glycoprotein in maintaining immune balance remains largely under investigation. However, several proposed functions have emerged from various research studies.
Proposed Roles in T Cell Co-stimulation and Migration
Evidence suggests that CD52 may play a dual role in T cell function. Ligation of CD52 on the cell surface has been reported to provide co-stimulatory signals for T cell activation and proliferation. nih.govnih.govplos.org Conversely, other studies propose that CD52 is involved in T cell migration. dovepress.comtandfonline.comnih.govplos.org The heavily glycosylated nature of the CD52 molecule is thought to contribute to an anti-adhesion effect, which could facilitate the movement of cells. assaygenie.com
Potential Involvement in B Cell Receptor (BCR) Signaling and Adhesion
Recent research points to a regulatory role for CD52 in B cell function. Studies using CD52-deficient cell lines have shown that the absence of surface CD52 leads to hyperresponsiveness to B cell receptor (BCR) signaling, suggesting an inhibitory function for the membrane-bound protein. nih.govresearchgate.net Upon antigen-specific activation of the BCR, CD52 can be cleaved from the B cell surface. nih.govresearchgate.net Furthermore, there is evidence that CD52 can associate with other cell surface molecules, such as the tetraspanin CD81, which is part of a complex that can lower the threshold for BCR signaling. frontiersin.org The proposed anti-adhesion properties of CD52 may also influence B cell interactions. assaygenie.com
Interaction with Soluble CD52 and Siglec-10
A significant aspect of CD52 biology is its existence in a soluble form, which is released from the surface of activated T cells. dovepress.compnas.orgpnas.org This soluble CD52 has been shown to interact with the inhibitory receptor Siglec-10, which is expressed on T cells and other immune cells. pnas.orgbio-rad-antibodies.comnih.govpnas.org This interaction is facilitated by the damage-associated molecular pattern (DAMP) protein, high-mobility group box 1 (HMGB1). pnas.orgpnas.orgresearchgate.net Soluble CD52 binds to HMGB1, which in turn promotes the binding of the sialylated glycan of CD52 to Siglec-10. pnas.orgpnas.orgnih.gov This binding event leads to the suppression of T cell activation and function. dovepress.compnas.orgnih.govpnas.orgdovepress.com The interaction between soluble CD52 and Siglec-10 has also been shown to inhibit BCR signaling in a partially dependent manner. nih.govresearchgate.net
Overview of this compound's Role as a Research Tool for Immune System Modulation
This compound's ability to selectively deplete CD52-positive cells makes it an invaluable tool for studying the intricacies of the immune system. By observing the consequences of removing specific cell populations, researchers can gain a deeper understanding of their roles in both healthy and diseased states. For instance, the differential expression of CD52 across various lymphocyte and myeloid subsets allows for the targeted investigation of the adaptive versus innate immune systems. nih.gov
The use of this compound in research models helps to elucidate the functions of CD52-expressing cells in immune regulation, autoimmunity, and the response to pathogens. nih.gov Furthermore, studying the mechanisms of this compound-induced cell lysis, including complement-dependent cytotoxicity and antibody-dependent cellular cytotoxicity, provides insights into fundamental immunological processes. bio-rad-antibodies.comcytometry.org The development of secondary autoimmunity in some patients treated with this compound has also opened up new avenues of research into the role of CD52 in maintaining immune tolerance. nih.govpnas.org
Properties
CAS No. |
216503-57-0 |
|---|---|
Molecular Formula |
C6468H10066N1732O2005S40 |
Molecular Weight |
145454 |
Synonyms |
CAMPATH-1H; GZ-402673; LDP-03 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Alemtuzumab Action
Alemtuzumab-CD52 Binding Dynamics and Specificity
This compound, a humanized IgG1 kappa monoclonal antibody, is engineered from a rat monoclonal antibody. nih.govclinimmsoc.org It specifically binds to the CD52 antigen, a small glycoprotein (B1211001) anchored to the cell membrane. nih.govdovepress.com This antigen is highly expressed on mature lymphocytes (both T and B cells) and is also present on monocytes, macrophages, and natural killer (NK) cells. patsnap.comassaygenie.com Notably, CD52 is generally not found on hematopoietic stem cells, which allows for the repopulation of the immune system after treatment. clinimmsoc.orgdovepress.com
The binding of this compound to CD52 is a critical first step that initiates a cascade of immune-mediated reactions leading to the elimination of the target cells. patsnap.com The antibody binds to an epitope that includes the C-terminal part of the CD52 peptide and a portion of its glycosylphosphatidylinositol (GPI) anchor. dovepress.complos.org While the precise function of CD52 is not fully understood, it is thought to play a role in T-cell co-stimulation and migration. nih.gov this compound also has the ability to bind to soluble forms of CD52, which may have implications for its therapeutic efficacy. dovepress.comnih.gov
Effector Mechanisms Leading to Target Cell Depletion
The primary mechanisms through which this compound leads to the depletion of CD52-positive cells are complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC). patsnap.comassaygenie.com Direct induction of apoptosis (programmed cell death) may also contribute to its effects. patsnap.com
Complement-Dependent Cytotoxicity (CDC)
Upon binding to CD52 on the surface of a target cell, this compound, being an IgG1 antibody, can effectively activate the classical pathway of the complement system. mdpi.comdovepress.commdpi.com This process is initiated by the binding of the C1q component of the C1 complex to the Fc region of the this compound antibody. nih.govresearchgate.net This binding event triggers a cascade of enzymatic reactions involving other complement proteins. researchgate.nettandfonline.com Studies have shown that this compound administration leads to complement consumption, indicating its activation in vivo. tandfonline.comhaematologica.org The activation of the complement system is a key step in the lytic destruction of target cells. patsnap.comresearchgate.net
The activation of the complement cascade culminates in the formation of the Membrane Attack Complex (MAC). patsnap.comdovepress.com The MAC is a pore-forming structure that inserts itself into the lipid bilayer of the target cell's membrane. mdpi.comresearchgate.net This disruption of the cell membrane's integrity leads to an influx of water and ions, causing the cell to swell and ultimately burst, a process known as lysis. patsnap.commdpi.com The formation of multiple MACs on a single cell is generally required for effective cell killing. mdpi.com
The effectiveness of this compound-mediated CDC is significantly influenced by the density of the CD52 antigen on the cell surface. nih.govresearchgate.net Cells with a higher expression of CD52 are generally more susceptible to lysis. nih.govresearchgate.net Research has shown that different subsets of peripheral blood mononuclear cells (PBMCs) express varying levels of CD52. nih.gov For instance, memory B cells and myeloid dendritic cells have been found to have the highest number of CD52 molecules per cell. nih.govplos.org In contrast, natural killer (NK) cells, basophils, and plasmacytoid dendritic cells have the lowest levels of CD52 expression. nih.govplos.org This differential expression correlates with their susceptibility to CDC, with B and T cells showing profound cytolytic effects, while cells with lower CD52 density are minimally affected. nih.govresearchgate.net
Table 1: CD52 Antigen Density on Peripheral Blood Mononuclear Cell Subsets
| Cell Subset | Relative CD52 Expression Level | Susceptibility to this compound-mediated CDC |
| Memory B Cells | High | High |
| Naïve B Cells | High | High |
| CD4+ T Cells | High | High |
| CD8+ T Cells | High | High |
| Myeloid Dendritic Cells (mDCs) | High | Moderate |
| Monocytes | Moderate | Low |
| Natural Killer (NK) Cells | Low | Minimal |
| Basophils | Low | Minimal |
| Plasmacytoid Dendritic Cells (pDCs) | Low | Minimal |
This table is a representation of findings from multiple studies and relative expression levels may vary. nih.govplos.org
While CD52 antigen density is a major determinant of CDC susceptibility, it is not the sole factor. dovepress.comnih.gov The presence of complement inhibitory proteins (CIPs) on the cell surface can protect cells from complement-mediated lysis. plos.orgnih.gov These proteins, which include CD46, CD55, and CD59, interfere with the complement cascade at various stages, thereby preventing the formation of the MAC and subsequent cell death. plos.orgashpublications.org
Myeloid cells, such as monocytes and myeloid dendritic cells, express high levels of CD52 but are relatively resistant to this compound-mediated CDC. dovepress.comnih.gov This resistance is partly attributed to their higher expression of CIPs compared to lymphocytes. dovepress.complos.org Studies have shown that blocking these inhibitory proteins can increase the susceptibility of these cells to lysis, although other cell-intrinsic factors may also contribute to their resistance. plos.org
Table 2: Key Complement Inhibitory Proteins and their Function
| Protein | Function |
| CD46 (Membrane Cofactor Protein) | Acts as a cofactor for the enzymatic degradation of C3b and C4b. |
| CD55 (Decay-Accelerating Factor) | Accelerates the decay of C3 and C5 convertases. |
| CD59 (Protectin) | Inhibits the formation of the Membrane Attack Complex (MAC). |
This table provides a summary of the primary functions of key complement inhibitory proteins. nih.govashpublications.org
Influence of CD52 Antigen Density on CDC Susceptibility
Antibody-Dependent Cellular Cytotoxicity (ADCC)
A primary mechanism of action for this compound is antibody-dependent cellular cytotoxicity (ADCC). patsnap.comresearchgate.net This process involves the recognition and elimination of target cells by immune effector cells.
Fc Region Binding to Fc Receptors on Effector Cells (NK Cells, Macrophages)
The process of ADCC is initiated when the Fab region of this compound binds to the CD52 antigen on the surface of a target lymphocyte. Subsequently, the Fc region of the antibody binds to Fc receptors (FcγRs) on the surface of effector immune cells. patsnap.comdovepress.com Key effector cells in this process include Natural Killer (NK) cells and macrophages, which express Fcγ receptors like FcγRIIIa (CD16a) and FcγRI (CD64). frontiersin.orgdovepress.comassaygenie.combmj.com This binding bridges the target cell and the effector cell, a critical step for initiating the cytotoxic response. dovepress.com The interaction between the this compound Fc region and FcγRs is a crucial determinant of the antibody's cytotoxic potential. oncohemakey.comfrontiersin.org
Activation of Effector Cells and Release of Cytotoxic Molecules
The engagement of Fc receptors by this compound triggers the activation of the effector cells, such as NK cells. dovepress.com This activation leads to the release of cytotoxic molecules, including perforin (B1180081) and granzymes, from the effector cell. frontiersin.orgmdpi.com Perforin creates pores in the membrane of the target cell, allowing granzymes to enter and induce apoptosis, or programmed cell death, ultimately leading to the destruction of the CD52-expressing cell. dovepress.commdpi.com Studies have shown that culturing effector cells with interleukin-2 (B1167480) (IL-2) can significantly increase ADCC, suggesting that enhancing effector cell function can potentiate this compound's cytotoxic effects. haematologica.orghaematologica.org
Contribution of Neutrophils to ADCC in Experimental Models
While NK cells and macrophages are well-established mediators of ADCC, experimental models have highlighted a significant role for neutrophils as well. frontiersin.orgnih.gov In human CD52 transgenic mouse models, the depletion of lymphocytes by this compound was found to be largely mediated by neutrophils and NK cells. nih.gov In fact, some studies suggest that in certain xenograft tumor models, the anti-tumor activity of this compound is primarily dependent on ADCC mediated by neutrophils, and to a lesser extent, NK cells. nih.gov The absence of neutrophils in these models significantly inhibited or even abrogated the lymphocyte-depleting effects of this compound. mdpi.com This suggests that neutrophil-mediated killing may be a more widespread mechanism of ADCC than previously recognized. nih.gov
Direct Induction of Apoptosis
In addition to ADCC, this compound can directly induce apoptosis in target cells, a process that can occur independently of immune effector cells. patsnap.complos.org
Caspase-Dependent Pathways
The binding of this compound to CD52 can trigger intracellular signaling cascades that lead to caspase-dependent apoptosis. plos.orgnih.gov Cross-linking of this compound on the surface of B-cell tumor lines has been shown to induce the activation of caspases, which are key proteases in the apoptotic pathway. nih.gov Specifically, studies have demonstrated an increase in the expression of caspase-3 and caspase-8 following this compound treatment in chronic lymphocytic leukemia (CLL) cells in vitro. nih.gov The activation of these initiator and executioner caspases ultimately leads to the dismantling of the cell. mdpi.com
Caspase-Independent Mechanisms
Research has also revealed that this compound can induce apoptosis through caspase-independent pathways. oncohemakey.comaacrjournals.org In some instances, this compound-induced cell death in human CLL cells occurs through a lipid raft-dependent mechanism without the activation of caspases. nii.ac.jpcapes.gov.br This process involves the aggregation of CD52 within lipid rafts on the cell membrane, which can trigger cell death signals. aacrjournals.org This caspase-independent cell death is characterized by a loss of mitochondrial membrane potential. aacrjournals.org
Table of Findings on this compound's Mechanisms
| Mechanism Category | Specific Mechanism | Key Findings |
|---|---|---|
| Antibody-Dependent Cellular Cytotoxicity (ADCC) | Fc Region Binding | This compound's Fc region binds to Fcγ receptors on NK cells and macrophages, initiating ADCC. patsnap.comdovepress.com |
| Effector Cell Activation | Binding activates NK cells to release cytotoxic molecules like perforin and granzymes. dovepress.comfrontiersin.org | |
| Neutrophil Contribution | Experimental models show neutrophils are significant mediators of this compound-induced ADCC. nih.govnih.govmdpi.com | |
| Direct Induction of Apoptosis | Caspase-Dependent | This compound can trigger the activation of caspase-3 and caspase-8, leading to apoptosis. nih.govnih.gov |
Intracellular Signal Transduction upon CD52 Ligation
The binding of this compound to the CD52 antigen on the surface of immune cells can initiate intracellular signaling cascades that contribute to the antibody's cytolytic effects, primarily through the induction of apoptosis. This process is complex and can be triggered through several mechanisms, with evidence pointing towards both caspase-dependent and caspase-independent pathways. The initiation of these signals often requires the cross-linking of CD52-bound this compound, a process that can be facilitated by the interaction of this compound's Fc region with Fcγ receptors (FcγR) on adjacent cells, such as the inhibitory FcγRIIb (CD32B) found on B lymphocytes. nih.govnih.gov
Upon effective cross-linking, one of the earliest events observed is a transient increase in intracellular calcium concentration (Ca2+ flux). nih.gov This is followed by the phosphorylation of a number of intracellular proteins, including several kinases that are integral to stress and survival signaling pathways. nih.gov While the complete signaling network is still under full investigation, several key pathways and molecules have been implicated.
In T lymphocytes, ligation of CD52 by this compound can trigger a cascade of tyrosine phosphorylation events that are dependent on the expression of both the T-cell receptor (TCR) and the protein tyrosine phosphatase CD45. oup.comnih.gov This suggests a model where the cross-linking of CD52 may lead to the aggregation of TCR complexes, initiating a signal that involves the CD45-mediated regulation of Src family kinases like p56Lck and p59Fyn. nih.gov These kinases are critical for the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. mdpi.comembopress.org This, in turn, can lead to the recruitment and activation of ZAP-70 (zeta-chain-associated protein kinase 70), which further propagates the signal by phosphorylating downstream adaptor proteins like LAT (Linker for Activation of T cells). oup.commdpi.com However, studies have also shown that ligation of CD52 does not result in the activation of phospholipase Cγ1 or a sustained calcium signal, which are typical downstream events of TCR activation, indicating a divergence in the signaling pathway. oup.comnih.gov Furthermore, soluble forms of CD52 have been shown to ligate the inhibitory receptor Siglec-10 on T cells, leading to the recruitment of the phosphatase SHP-1 and a decrease in the phosphorylation of Lck and ZAP-70, thereby suppressing T-cell activation. pnas.orgmdpi.commdpi.com This highlights the dual and context-dependent signaling nature of CD52 engagement.
In malignant B-cells, cross-linking of this compound has been demonstrated to induce apoptosis in a caspase-dependent manner. nih.govplos.org This process involves the activation of initiator caspases, such as caspase-8, and executioner caspases, like caspase-3. plos.org The p38 mitogen-activated protein kinase (p38 MAPK) pathway, a key regulator of cellular responses to stress, has also been shown to be activated following CD52 ligation and may play a role in the apoptotic process. assaygenie.commdpi.com
Conversely, there is also evidence for a non-classic, caspase-independent apoptotic pathway induced by this compound in some B-lymphoid cell lines and chronic lymphocytic leukemia (CLL) cells. plos.org This form of cell death lacks some of the typical morphological features of classical apoptosis. plos.org The PI3K/AKT signaling pathway, a central regulator of cell survival, is another pathway that can be influenced by this compound. Inhibition of AKT signaling can lead to apoptosis, suggesting that this compound may exert its pro-apoptotic effects in part by modulating this pathway. nih.govashpublications.orgaacrjournals.org
Differential Susceptibility of Immune Cell Subsets to this compound-Mediated Depletion
The therapeutic effect of this compound is largely defined by its ability to induce a rapid and profound, yet differential, depletion of various immune cell populations. This selectivity is primarily dictated by the expression level of the CD52 antigen on the cell surface, although other factors such as the presence of complement inhibitory proteins also play a role.
High Susceptibility of T and B Lymphocytes
T and B lymphocytes are the primary targets of this compound due to their high surface expression of the CD52 antigen. nih.govmdpi.com Following administration, this compound leads to a rapid and significant reduction in the number of circulating T and B cells. nih.gov This depletion is mediated by potent effector mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytolysis (CDC). mdpi.com
Clinical and experimental data consistently demonstrate the profound lymphopenia induced by this compound. For instance, circulating CD4+ and CD8+ T cells can be depleted by ≥95% and about 85% of their baseline levels, respectively, within a month of treatment. nih.gov Similarly, B lymphocytes undergo a rapid and drastic reduction in numbers. nih.gov The recovery kinetics of these lymphocyte populations differ, with B cells generally repopulating faster than T cells. nih.gov
| Cell Type | Susceptibility to Depletion | Key Mediating Mechanisms | Supporting Evidence |
| T Lymphocytes (CD4+ and CD8+) | High | ADCC, CDC, Apoptosis | High surface expression of CD52. nih.govmdpi.com Rapid and profound depletion observed in clinical studies. nih.gov |
| B Lymphocytes | High | ADCC, CDC, Apoptosis | High surface expression of CD52. nih.govmdpi.com Rapid and profound depletion observed in clinical studies. nih.gov |
Variable Susceptibility of Innate Immune Cells (NK cells, Monocytes, Macrophages, Dendritic Cells)
In contrast to the adaptive immune cells, innate immune cell populations exhibit a more variable and generally lower susceptibility to this compound-mediated depletion. This is largely attributed to the lower density of CD52 on their cell surfaces compared to T and B lymphocytes. nih.govmdpi.com
Natural Killer (NK) cells: NK cells express CD52 at lower levels than lymphocytes, resulting in a less pronounced depletion. nih.govmdpi.com Some studies even report an expansion of certain NK cell subsets, such as CD56bright NK cells, following treatment. nih.gov
Monocytes and Macrophages: These cells also express CD52, but at lower levels than lymphocytes. nih.govmdpi.com While some depletion occurs, it is generally less severe and more transient compared to the effect on lymphocytes. nih.gov Furthermore, monocytes and myeloid dendritic cells (mDCs) have been shown to be less susceptible to CDC, which is partly due to a higher expression of complement inhibitory proteins on their surface. mdpi.com
Dendritic Cells (DCs): The susceptibility of DCs to this compound can vary. While circulating plasmacytoid DCs and conventional DCs may be reduced following treatment, some tissue-resident DC populations may be less affected. nih.govashpublications.orgresearchgate.net Similar to monocytes, the expression of complement inhibitory proteins can contribute to their relative resistance. mdpi.com
| Cell Type | Susceptibility to Depletion | Factors Influencing Susceptibility | Supporting Evidence |
| Natural Killer (NK) Cells | Variable/Low | Lower CD52 expression compared to lymphocytes. nih.govmdpi.com | Less pronounced depletion, with some subset expansion. nih.gov |
| Monocytes/Macrophages | Variable/Low | Lower CD52 expression; higher levels of complement inhibitory proteins. nih.govmdpi.commdpi.com | Less severe and more transient depletion. nih.gov |
| Dendritic Cells (DCs) | Variable | Lower CD52 expression; higher levels of complement inhibitory proteins; tissue location. nih.govmdpi.comashpublications.orgresearchgate.net | Reduction in some circulating subsets. nih.govresearchgate.net |
Resistance of Hematopoietic Stem Cells and Progenitors
A critical aspect of this compound's mechanism of action is the relative sparing of hematopoietic stem cells (HSCs) and progenitor cells. nih.govmdpi.com These early-stage cells in the bone marrow exhibit little to no expression of the CD52 antigen on their surface. nih.govmdpi.com This lack of the target molecule renders them resistant to this compound-mediated depletion.
The resistance of the hematopoietic stem and progenitor cell pool is fundamental to the process of immune reconstitution that follows this compound treatment. By preserving the capacity of the bone marrow to generate new immune cells, the depleted lymphocyte populations can gradually repopulate over time. nih.govmdpi.com This ensures that the profound lymphopenia induced by the drug is not permanent, allowing for the eventual recovery of the adaptive immune system.
Immunological Effects of Alemtuzumab in Experimental Systems
Lymphocyte Depletion Kinetics and Profundity in Pre-clinical Models
Experimental models have demonstrated that alemtuzumab induces a significant reduction in lymphocyte populations, with distinct kinetics and profundity observed in the peripheral blood compared to lymphoid organs. nih.govnih.gov
In pre-clinical models, a single dose of this compound leads to a rapid and near-complete depletion of B and T lymphocytes from the peripheral blood. nih.gov Studies in human CD52 (hCD52) transgenic mice have shown that doses of 1 mg/kg can achieve this effect, mirroring observations in human studies. nih.gov The depletion of circulating lymphocytes is a hallmark of this compound's mechanism of action. mdpi.comdovepress.com In rhesus macaques, this compound treatment resulted in a greater than 95% depletion of CD4+ T cells in the peripheral blood. nih.gov
Peripheral Blood Lymphocyte Depletion in Pre-clinical Models
| Experimental Model | Lymphocyte Subset | Level of Depletion | Reference |
|---|---|---|---|
| Human CD52 Transgenic Mice | B and T Lymphocytes | Near-complete at ≥ 1 mg/kg | nih.gov |
| Rhesus Macaques | CD4+ T cells | >95% | nih.gov |
While peripheral blood lymphocytes are profoundly depleted, the reduction of lymphocytes within lymphoid organs is less complete. nih.govnih.gov In hCD52 transgenic mice, even at higher doses, a significant number of B and T cells remain in the spleen, lymph nodes, bone marrow, and thymus. nih.gov For instance, a dose of 5 mg/kg was needed to achieve more complete depletion in the spleen, while depletion in the lymph nodes and thymus remained incomplete even at 10 mg/kg. nih.gov This incomplete depletion in lymphoid tissues may provide a reservoir for subsequent immune reconstitution. nih.govresearchgate.net Studies in rhesus macaques also showed that while CD4+ T cell depletion in lymph nodes was substantial, it was not complete. nih.gov
Lymphocyte Depletion in Lymphoid Organs of Human CD52 Transgenic Mice
| Lymphoid Organ | Level of Depletion | Notes | Reference |
|---|---|---|---|
| Spleen | More complete at 5 mg/kg | Significant numbers of B and T cells remain at lower doses. | nih.gov |
| Lymph Nodes | Incomplete even at 10 mg/kg | - | nih.gov |
| Bone Marrow | Incomplete | - | nih.gov |
| Thymus | Incomplete even at 10 mg/kg | - | nih.gov |
Peripheral Blood Lymphocyte Depletion Dynamics
Lymphocyte Repopulation Dynamics and Phenotypic Shifts
Following the initial depletion, the immune system undergoes a period of repopulation characterized by distinct kinetics for different lymphocyte subsets and notable shifts in their phenotypes. mdpi.comneurology.org
A consistent finding across experimental models is the differential rate of repopulation between B and T lymphocytes. mdpi.comnih.gov B cells typically recover more rapidly, returning to or even exceeding baseline levels within a few months. frontiersin.orgneurology.org In hCD52 transgenic mice, B lymphocytes returned to pre-treatment levels between 7 and 10 weeks. mdpi.comnih.gov In contrast, T cell recovery is significantly slower and can take several years to reach pre-treatment levels. nih.govfrontiersin.orgneurology.org This differential recovery leads to a temporary shift in the B cell to T cell ratio in the peripheral blood. neurology.org
Within the T lymphocyte compartment, CD4+ and CD8+ T cells also exhibit different repopulation kinetics. mdpi.comnih.gov Generally, CD8+ T cells recover more quickly than CD4+ T cells. mdpi.comnih.gov In some studies, CD8+ T cell counts returned to baseline levels earlier than CD4+ T cells. mdpi.com For example, one study reported that the percentage of CD8+ T cells in lymphocytes returned to baseline at 15 months, while CD4+ T cells remained depleted for a longer period. mdpi.com In kidney transplant recipients treated with this compound, the recovery of CD8+ T cells was complete at 6 months post-transplant, whereas CD4+ T cells had not fully recovered even at 15 months. nih.gov
Lymphocyte Repopulation Timelines in Experimental Systems
| Lymphocyte Subset | Time to Baseline/Recovery | Experimental Context | Reference |
|---|---|---|---|
| B Lymphocytes | 3-6 months | Human studies | frontiersin.org |
| B Lymphocytes | 7-10 weeks | Human CD52 Transgenic Mice | mdpi.comnih.gov |
| T Lymphocytes | Remain below normal for several years | Human studies | nih.gov |
| CD8+ T Cells | Faster recovery than CD4+ T cells | General observation | mdpi.com |
| CD8+ T Cells | Complete recovery at 6 months | Kidney transplant recipients | nih.gov |
| CD4+ T Cells | Slower recovery, may take years | General observation | mdpi.com |
| CD4+ T Cells | Not fully recovered at 15 months | Kidney transplant recipients | nih.gov |
The process of lymphocyte repopulation is not merely a numerical recovery but also involves significant qualitative changes in the phenotype of the lymphocyte pool. neurology.org Following this compound-induced lymphopenia, T-cell recovery is often driven by the homeostatic proliferation of cells that escaped initial depletion. pnas.org This leads to a relative enrichment of memory T cells compared to naïve T cells. mdpi.comnih.gov Studies have shown that memory CD4+ T cells repopulate faster than their naïve counterparts. mdpi.com The repopulating CD4+ T-cell compartment is often dominated by a memory cell phenotype. nih.gov
In contrast, the repopulating B-cell compartment shows a different pattern. Initially, there is a hyper-repopulation of immature B cells, which then convert to mature, naïve B cells. mdpi.com This leads to an expansion of naïve, transitional, and regulatory B-cell subsets. nih.gov Memory B-cell counts, however, tend to remain low for an extended period. mdpi.com
Phenotypic Shifts in Repopulating Lymphocytes
| Lymphocyte Lineage | Dominant Phenotype During Repopulation | Key Characteristics | Reference |
|---|---|---|---|
| T Cells | Memory Phenotype | Faster repopulation of memory CD4+ T cells compared to naïve CD4+ T cells. | mdpi.com |
| B Cells | Naïve and Transitional Phenotypes | Hyper-repopulation of immature B cells followed by maturation into naïve B cells. Low memory B cell counts. | mdpi.comnih.gov |
Distinct Recovery Rates of CD4+ and CD8+ T Cell Subsets
Qualitative Alterations in Repopulating Immune Cell Compartments
Following the depletion of lymphocytes induced by this compound, the subsequent repopulation of the immune system is not a simple numerical recovery but involves significant qualitative shifts in the composition and function of various immune cell subsets. These alterations are crucial to understanding the long-term immunological impact of the compound.
Enrichment and Functional Characterization of Regulatory T Cells (Treg)
A noteworthy effect of this compound treatment is the relative enrichment and altered function of regulatory T cells (Tregs), a subset of T cells critical for maintaining immune tolerance and preventing autoimmunity.
Following this compound-induced lymphopenia, a marked and relatively rapid increase in the proportion of regulatory T cells (Tregs) is observed. frontiersin.orgnih.govnih.govmdpi.com Specifically, the CD4+CD25+CD127lowFOXP3+ Treg population expands, becoming a more dominant subset within the recovering CD4+ T cell compartment. frontiersin.orgnih.govneurology.orgfrontiersin.org While absolute numbers of all lymphocytes, including Tregs, are initially depleted, the relative frequency of Tregs among CD4+ T cells increases significantly in the months following treatment. frontiersin.orgresearchgate.net For instance, one month post-treatment, Treg frequencies have been observed to be massively increased. frontiersin.orgresearchgate.net This expansion is thought to be a result of homeostatic proliferation of the remaining Treg population and potentially conversion from conventional T cells, rather than new production from the thymus. frontiersin.orgresearchgate.net This enrichment is of particular interest due to the critical role of these cells in immune regulation. frontiersin.orgnih.govnih.gov Studies have shown that this increase in Treg percentage can persist for up to 24 months. nih.govfrontiersin.orgresearchgate.netresearchgate.net The repopulating Tregs predominantly exhibit a memory phenotype (CD45RO+). frontiersin.orgnih.gov
Interactive Data Table: Relative Percentage of Regulatory T Cells (Treg) in CD4+ T Cell Population Post-Alemtuzumab
| Time Point | Mean Treg % of CD4+ T cells (± SD) |
| Baseline | 2.7 ± 1.5 |
| 1 Week | 3.5 ± 2.4 |
| 1 Month | 18.1 ± 9.3 |
| 24 Months | Significantly increased from baseline |
Note: This table synthesizes data from multiple studies and represents a generalized trend. Actual values may vary between individual studies and patient cohorts.
In vitro studies have demonstrated that T cells exposed to this compound exhibit key functional characteristics of regulatory T cells, including anergy, which is a state of unresponsiveness to stimulation. nih.govnih.gov When stimulated with allogeneic dendritic cells, these this compound-exposed T cell populations show a lack of proliferation. nih.govnih.gov
Crucially, these repopulating Tregs demonstrate enhanced suppressive capabilities. They are able to effectively suppress the proliferative responses of autologous T cells. nih.govnih.gov This increased suppressive function has been observed to develop over time, with a significant increase noted up to 24 months post-treatment. nih.govfrontiersin.orgresearchgate.net The restoration of this suppressive function is considered a key factor in the long-term therapeutic effects of this compound. frontiersin.orgresearchgate.netfrontiersin.org The suppressive activity is dependent on the CD25high T-cell population, consistent with the known phenotype of Tregs. nih.govnih.gov
The enhanced suppressive function of Tregs following this compound treatment is mediated by multiple mechanisms. nih.govnih.gov Evidence points to both contact-dependent and contact-independent pathways.
Cell-to-cell contact is a critical component of their suppressive activity. nih.govnih.gov Additionally, a significant mechanism is the consumption of Interleukin-2 (B1167480) (IL-2). nih.govnih.govnih.gov Tregs express high levels of the high-affinity IL-2 receptor (CD25), which allows them to effectively sequester this vital cytokine. nih.govnih.gov By consuming IL-2, they deprive effector T cells of a crucial signal for proliferation and survival, thereby dampening immune responses. nih.govnih.gov The suppressive effect of this compound-exposed T cells can be reversed in vitro by the addition of recombinant human IL-2, confirming the role of IL-2 deprivation in their mechanism of action. nih.gov
The repopulation of Tregs after this compound is characterized by a skewed T-cell receptor (TCR) repertoire. frontiersin.orgresearchgate.net This indicates that the returning Treg population is oligoclonal, having expanded from a limited number of surviving clones rather than a diverse pool of newly generated cells. nih.govnih.gov This clonal restriction is more pronounced in the early phases of repopulation. nih.govmdpi.com
Furthermore, studies have measured T-cell receptor excision circles (TRECs), which are markers of recent thymic emigrants. The number of TRECs in the repopulating Treg population is minimal, particularly in the initial months following treatment. frontiersin.orgresearchgate.netunifi.it These low TREC numbers suggest that thymic output does not significantly contribute to the early recovery of the Treg compartment. frontiersin.orgresearchgate.netnih.govunifi.it Instead, the repopulation is driven primarily by the homeostatic proliferation of mature, peripheral Tregs that survived the initial depletion. frontiersin.orgresearchgate.netunifi.it Over a longer period, a gradual increase in TCR diversity and TREC numbers is observed, although they may not return to baseline levels within two years. frontiersin.orgresearchgate.net
Interactive Data Table: Characteristics of Repopulating Tregs
| Parameter | Observation | Implication |
| TCR Repertoire | Skewed/Oligoclonal | Expansion from a limited number of surviving Treg clones. |
| TREC Numbers | Minimal initially, slow increase over time | Limited contribution of new Tregs from the thymus in early repopulation. |
Mechanisms of Treg-Mediated Suppression (Cell-Cell Contact, IL-2 Consumption)
Dynamics of B Cell Subsets Post-Depletion (e.g., Immature B Cells, Memory B Cells)
The B cell compartment also undergoes a distinct pattern of depletion and repopulation following this compound administration, with a notable shift in the balance of B cell subsets. While T cell recovery is slow, B cells repopulate more rapidly, often reaching or exceeding baseline levels within 6 to 12 months. mdpi.comfrontiersin.orgnih.govmdpi.comnih.gov
This repopulation is characterized by a significant alteration in the composition of B cell subsets. There is a marked increase in the proportion of immature and transitional B cells. mdpi.comfrontiersin.orgnih.govnih.gov In contrast, memory B cell populations are significantly reduced and show a much slower and often incomplete recovery. frontiersin.orgnih.govnih.govneurology.org This leads to a long-term dominance of naïve B cells in the reconstituted B cell pool. nih.govnih.gov This shift towards a more naïve B cell phenotype is a defining feature of the immune system's reconstitution following this compound. nih.gov Some studies have also noted an enrichment of B cells with a regulatory phenotype (CD24hiCD38hi). nih.govnih.gov
Interactive Data Table: B Cell Subset Dynamics After this compound
| B Cell Subset | Repopulation Dynamics |
| Total CD19+ B Cells | Rapid repopulation, often exceeding baseline by 6-12 months. |
| Immature/Transitional B Cells | Transient but significant increase during early repopulation. |
| Naïve B Cells | Dominant population in the long-term reconstituted B cell pool. |
| Memory B Cells | Significantly decreased with slow and often incomplete recovery. |
Impact on Innate Immune Cells (NK Cells, Monocytes, Macrophages, Dendritic Cells)
This compound, a monoclonal antibody targeting the CD52 glycoprotein (B1211001), exerts significant effects on the adaptive immune system, leading to the depletion of T and B lymphocytes. However, its impact on the innate immune system is characterized by more transient and nuanced changes.
In experimental settings, the effect of this compound on innate immune cells such as neutrophils, macrophages, and Natural Killer (NK) cells is generally minimal and temporary. researchgate.netoup.comnih.gov This is attributed to the lower expression of the CD52 antigen on the surface of these cells compared to lymphocytes. researchgate.netnih.govnih.govmdpi.com
Studies have shown that while there is a reduction in the counts of these cells, the effect is not as profound as that seen with lymphocytes. researchgate.net For instance, neutropenia is often mild and resolves by the end of the infusion cycle. researchgate.netnih.gov Similarly, the depletion of NK cells and macrophages is limited, with a swift return to baseline levels. researchgate.net The functionality of these innate immune cells also appears to be largely preserved following treatment. researchgate.net For example, ex vivo studies have demonstrated that NK cells from this compound-treated models maintain their normal cytolytic activity. researchgate.net
A summary of the transient effects on these innate immune cells is presented below:
| Cell Type | Effect of this compound | Rationale |
| Neutrophils | Minimal and transient depletion; mild neutropenia that recovers post-infusion. researchgate.netnih.gov | Low expression of CD52. nih.gov |
| Macrophages | Limited depletion with a rapid return to baseline. researchgate.net | Lower expression of CD52 compared to lymphocytes. mdpi.com |
| NK Cells | Less depletion compared to T and B cells, with rapid recovery. researchgate.netmdpi.com | Lower expression of CD52. nih.govmdpi.comfrontiersin.org |
A notable effect of this compound on the innate immune system is the remodeling of certain cell populations, particularly the expansion of the CD56bright NK cell subset. nih.govmdpi.comnih.govnih.gov This expansion has been observed in patients with multiple sclerosis following treatment. nih.govnih.gov
The impact of this compound on dendritic cells (DCs) is complex. While some studies suggest that this compound treatment does not strongly affect DCs, others have reported a reduction in the numbers of specific DC subsets. nih.govmdpi.com For instance, a decrease in circulating plasmacytoid DCs (pDCs) and conventional DCs has been observed six months after treatment. nih.govnih.gov
Despite this reduction in numbers, the function of the remaining DCs appears to be largely intact. nih.gov For example, the production of key cytokines like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-23 (IL-23) by DCs remained unchanged in experimental settings. mdpi.comnih.govnih.gov However, in vitro studies on monocyte-derived DCs have shown a reduction in CD52 expression during their differentiation and maturation, suggesting that mature tissue-resident DCs may be less susceptible to depletion. ashpublications.org The depletion of circulating myeloid dendritic cells has been documented, which could have implications for antigen presentation. ashpublications.org
Remodeling of Innate Immune System (e.g., CD56bright NK Cell Expansion)
Cytokine and Chemokine Profile Modifications in Experimental Systems
This compound administration induces significant modifications in the cytokine and chemokine profiles, shifting the immune environment from a pro-inflammatory to a more anti-inflammatory and regulatory state.
In the immediate aftermath of this compound infusion, a transient surge in pro-inflammatory cytokines is often observed. nih.govdovepress.com This phenomenon, sometimes referred to as "cytokine release syndrome," is believed to result from the lysis of lymphocytes mediated by monocytes, macrophages, and NK cells. nih.gov
The key pro-inflammatory cytokines that show a temporary increase include:
Tumor Necrosis Factor-alpha (TNF-α) nih.govdovepress.com
Interferon-gamma (IFN-γ) nih.govdovepress.com
Interleukin-6 (IL-6) nih.govdovepress.com
This acute inflammatory response is generally short-lived. nih.gov
Following the initial pro-inflammatory phase, a more sustained shift towards an immunoregulatory cytokine profile is observed. nih.gov This change is characterized by a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory and regulatory cytokines. nih.govfrontiersin.orgresearchgate.net
Studies have demonstrated a significant and persistent increase in the production of the following immunoregulatory cytokines:
Transforming Growth Factor-beta 1 (TGF-β1) nih.govfrontiersin.orgneurology.org
Interleukin-10 (IL-10) nih.govfrontiersin.orgneurology.org
Interleukin-4 (IL-4) nih.gov
This shift in the cytokine balance is thought to play a crucial role in rebalancing the immune system and contributing to the long-term therapeutic effects of this compound. nih.govneurology.org The increase in these regulatory cytokines may be linked to the observed expansion of regulatory T cells (Tregs) and the altered function of other immune cells. frontiersin.org For instance, B cells from treated patients have been shown to secrete higher levels of IL-10. frontiersin.org
The table below summarizes the changes in cytokine profiles following this compound treatment.
| Cytokine | Initial Change | Long-term Change |
| TNF-α | Transient Increase nih.govdovepress.com | Decrease frontiersin.orgresearchgate.net |
| IFN-γ | Transient Increase nih.govdovepress.com | Decrease frontiersin.orgresearchgate.net |
| IL-6 | Transient Increase nih.govdovepress.com | Decrease frontiersin.orgresearchgate.net |
| TGF-β1 | Not specified | Increase nih.govfrontiersin.orgneurology.org |
| IL-10 | Transient Increase nih.gov | Sustained Increase nih.govfrontiersin.orgneurology.org |
| IL-4 | Not specified | Increase nih.gov |
Alterations in Th1/Th17 Cell-Related Cytokines and Transcription Factors
This compound treatment induces a significant shift in the cytokine environment, generally moving from a pro-inflammatory state, characteristic of T-helper 1 (Th1) and T-helper 17 (Th17) cells, towards a more anti-inflammatory or regulatory profile. nih.govmdpi.com Following administration, a persistent decrease in the mRNA levels of pro-inflammatory molecules associated with Th1 and Th17 subsets is observed. nih.gov This includes cytokines such as Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17). nih.gov Specifically, circulating levels of cytokines and chemokines related to Th1 cells (e.g., IL-12, IFN-γ, CXCL10) and Th17 cells (e.g., IL-1β, IL-6, IL-17A, IL-17F, IL-22, IL-23, TNF-α, CCL20) have been found to be decreased. mdpi.com
Conversely, there is a sustained increase in the expression of anti-inflammatory and regulatory cytokines. nih.gov Studies have reported persistently elevated mRNA levels of Interleukin-10 (IL-10), Interleukin-27 (IL-27), and Transforming growth factor-β (TGF-β) for up to 24 months post-treatment. nih.gov IL-27, which is derived from dendritic cells, is a known inhibitor of Th1 and Th17 responses. nih.gov The increase in IL-10 and TGF-β is associated with the enhanced function of regulatory T cells (Tregs). mdpi.comnih.gov
Table 1: Summary of this compound's Effect on Th1/Th17-Related Cytokines and Transcription Factors
| Molecule | Molecule Type | Lineage Association | Observed Change Post-Alemtuzumab | Reference |
|---|---|---|---|---|
| IFN-γ | Cytokine | Th1 (Pro-inflammatory) | Decreased | nih.govmdpi.com |
| IL-17 | Cytokine | Th17 (Pro-inflammatory) | Decreased | nih.govfrontiersin.org |
| IL-12 | Cytokine | Th1 (Pro-inflammatory) | Decreased | mdpi.com |
| TNF-α | Cytokine | Th1/Th17 (Pro-inflammatory) | Decreased | mdpi.com |
| IL-10 | Cytokine | Treg (Anti-inflammatory) | Increased | mdpi.comnih.gov |
| TGF-β | Cytokine | Treg (Anti-inflammatory) | Increased | mdpi.comnih.gov |
| IL-27 | Cytokine | Inhibitory/Regulatory | Increased | nih.gov |
| FoxP3 | Transcription Factor | Treg | Increased | nih.gov |
Mechanisms of Lymphocyte Homeostatic Proliferation and Repertoire Dynamics
Following the rapid and profound depletion of T and B lymphocytes by this compound, the immune system undergoes a complex process of reconstitution. mdpi.comnih.gov The initial phase of T-cell repopulation, particularly in the first 6-12 months, is not primarily driven by the generation of new T cells from the thymus (thymopoiesis), but rather by the homeostatic proliferation of the remaining pool of lymphocytes that survived depletion. mdpi.comnih.gov This process involves the expansion of chronically activated, oligoclonal effector memory T cells. mdpi.com
This homeostatic proliferation occurs in a lymphopenic environment, which is characterized by an incomplete renewal of the T-cell receptor (TCR) repertoire. nih.govresearchgate.netnih.govoup.com Studies have shown that while this compound treatment "reshuffles" the dominant T-cell clones, many strongly expanded clones, especially within the CD8+ T-cell compartment, persist and may even expand further post-treatment. nih.govneurology.org In contrast, the CD4+ compartment, which consists of more homogeneously distributed clones, also undergoes an incomplete clonal renewal. nih.govneurology.org This restricted repertoire is partly a consequence of reduced thymopoiesis, which has been observed in patients following this compound administration. mdpi.comnih.govresearchgate.net The combination of homeostatic proliferation of a limited number of clones and diminished output of new, naive T cells from the thymus contributes to a pro-autoimmune state. researchgate.netoup.com
The dynamics of this repopulation are influenced by key cytokines. Interleukin-21 (IL-21) has been shown to promote homeostatic proliferation, and elevated serum levels of IL-21 have been correlated with the incidence of secondary autoimmune diseases. nih.govresearchgate.net Conversely, reduced levels of Interleukin-7 (IL-7), a cytokine that stimulates thymic output, may contribute to the imbalance between homeostatic proliferation and de novo T-cell generation. mdpi.com The resulting T-cell repertoire is qualitatively different from the pre-treatment state, characterized by a clonal restriction that can persist. mdpi.com Patients who develop secondary autoimmune disorders have been identified by a restricted T-cell repertoire with hyperexpanded T-cell clones at baseline, which then persist and expand further via homeostatic proliferation at the 12-month mark. nih.govnih.govoup.com
Table 2: Characteristics of Lymphocyte Reconstitution After this compound
| Process/Component | Key Characteristics | Reference |
|---|---|---|
| Early T-Cell Repopulation | Driven mainly by homeostatic proliferation, not thymopoiesis. | mdpi.comnih.gov |
| T-Cell Repertoire | Incomplete renewal; clonal restriction with persistence and expansion of pre-existing clones. | nih.govresearchgate.netnih.govneurology.org |
| Dominant Cell Types in Early Reconstitution | Chronically activated, highly proliferative, oligoclonal, effector memory T cells. | mdpi.com |
| Thymopoiesis | Reduced following treatment. | mdpi.comnih.govresearchgate.net |
| Key Cytokines | Elevated IL-21 promotes proliferation; reduced IL-7 is associated with reduced thymic output. | mdpi.comnih.govresearchgate.net |
| Clinical Association | A restricted, hyperexpanded T-cell repertoire at baseline and month 12 is associated with a higher risk of developing secondary autoimmunity. | nih.govnih.govoup.com |
Research Methodologies and Experimental Models for Alemtuzumab Studies
In Vitro Cellular Assays
In vitro cellular assays are fundamental to elucidating the cellular and molecular effects of alemtuzumab. These assays provide a controlled environment to study specific interactions and mechanisms, free from the complexities of an in vivo system.
Complement-Dependent Cytotoxicity (CDC) Assays
Complement-dependent cytotoxicity (CDC) is a primary mechanism by which this compound is thought to eliminate target cells. oup.com In vitro CDC assays are designed to quantify the ability of this compound, in the presence of complement, to lyse CD52-expressing cells.
These assays typically involve the incubation of target cells, such as B-cell chronic lymphocytic leukemia (B-CLL) cells or other neoplastic B-cells, with this compound and a source of human complement, usually pooled human serum. haematologica.org The degree of cell lysis is then measured, often through the release of intracellular components or the uptake of viability dyes. For instance, in studies on B-CLL cells, this compound has been shown to induce potent CDC, with mean lysis rates reaching as high as 80%. haematologica.org This effect is rapid, with significant cytotoxicity observed within one hour of treatment. nih.gov
The efficiency of this compound-mediated CDC can be influenced by the density of CD52 on the cell surface. haematologica.org Research has also explored the combination of this compound with other monoclonal antibodies, such as ofatumumab, which can further enhance CDC and overcome resistance in some cancer cells. nih.gov These assays are critical for understanding the direct cytotoxic potential of this compound and for exploring potential synergistic therapeutic combinations. nih.gov
Table 1: this compound-Mediated Complement-Dependent Cytotoxicity (CDC) in B-CLL Cells A summary of in vitro CDC assay results from a study on B-CLL patient samples.
| Parameter | This compound | Rituximab (B1143277) |
| Mean Cell Lysis | 80% | 16% |
| Range of Lysis | 60-100% | <20% in 19/23 samples |
| Mechanism | Complement-dependent | Minimal complement-dependent lysis |
Data sourced from a study that compared the in vitro cytotoxic effects of this compound and rituximab on B-CLL cells. haematologica.org
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assays (e.g., Chromium Release Assays with PBMC Effector Cells)
Antibody-dependent cellular cytotoxicity (ADCC) is another key effector mechanism of this compound, involving the recruitment of immune effector cells to kill antibody-coated target cells. oup.complos.org In vitro ADCC assays are used to quantify this process. A classic method is the chromium-51 (B80572) (⁵¹Cr) release assay. aai.org
In this assay, target cells expressing CD52 are labeled with radioactive ⁵¹Cr. aai.org These labeled cells are then incubated with this compound and effector cells, typically peripheral blood mononuclear cells (PBMCs) or purified Natural Killer (NK) cells. haematologica.orgaai.org If this compound effectively bridges the target and effector cells, the effector cells will release cytotoxic granules, leading to the lysis of the target cells and the release of ⁵¹Cr into the supernatant, which can then be measured. aai.org Studies have shown that this compound can mediate ADCC against various cell types, and this mechanism is considered important for its therapeutic effect. haematologica.org The efficiency of ADCC can be influenced by factors such as the expression level of CD52 on target cells and the functional status of the effector cells. haematologica.org
Flow Cytometry for Phenotypic Characterization and CD52 Expression Quantification
Flow cytometry is an indispensable tool in this compound research for characterizing the phenotype of different cell populations and quantifying the expression of the CD52 antigen. ashpublications.orgresearchgate.netnih.gov This technique allows for the rapid, multi-parameter analysis of individual cells in a suspension. rndsystems.com
For phenotypic characterization, cells are stained with a panel of fluorescently-labeled antibodies against various cell surface and intracellular markers. This allows researchers to identify and enumerate specific lymphocyte subsets, such as T cells, B cells, and NK cells, and to assess changes in their proportions following this compound treatment in vitro. frontiersin.org
Quantitative flow cytometry (QFCM) is used to measure the number of CD52 molecules per cell, often expressed as antibody binding capacity (ABC) units. ashpublications.orgnih.gov This is achieved by using standardized fluorescent beads to create a calibration curve. researchgate.net QFCM studies have revealed that CD52 expression levels can vary widely among different hematological malignancies and even within the same disease category, which may have implications for therapeutic response. researchgate.netnih.gov For example, research has shown that lymphoblasts in acute lymphoblastic leukemia (ALL) express lower levels of CD52 compared to normal lymphocytes. ashpublications.org
Table 2: CD52 Expression in Mature T-Cell and NK-Cell Malignancies A summary of CD52 expression frequency as determined by flow cytometry in various hematologic neoplasms.
| Malignancy | Frequency of CD52 Expression |
| Angioimmunoblastic T-cell Lymphoma (AITL) | 100% |
| Hepatosplenic T-cell Lymphoma (HSTCL) | 100% |
| T-Prolymphocytic Leukemia (T-PLL) | 100% |
| Peripheral T-cell Lymphoma, Not Otherwise Specified (PTCL-NOS) | 92.3% |
| Adult T-cell Leukemia/Lymphoma (ATLL) | 94.1% |
| Cutaneous T-cell Lymphoma (CTCL) | 87.5% |
| Anaplastic Large Cell Lymphoma (ALCL) | 50% |
| Extra-nodal T/NK-cell Lymphoma (ENT/NKCL) | 25% |
Data derived from a comprehensive flow cytometric study on untreated patients. researchgate.netnih.gov
Cell Viability and Apoptosis Induction Assays (e.g., Annexin V/Propidium (B1200493) Iodide Staining)
To determine whether this compound directly induces programmed cell death, or apoptosis, researchers employ cell viability and apoptosis induction assays. plos.org A widely used method is flow cytometric analysis using Annexin V and propidium iodide (PI) staining. nih.govplos.org
Annexin V is a protein that has a high affinity for phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. plos.org Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic or necrotic cells. plos.org By co-staining cells with fluorescently labeled Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive). plos.orgplos.org
In vitro studies have used this assay to investigate the direct pro-apoptotic effects of this compound on various cell lines. plos.orgresearchgate.net Some studies suggest that this compound has limited direct pro-apoptotic activity on its own, but this effect can be enhanced, for example, by cross-linking the antibody. haematologica.orgplos.org
In Vitro T Cell Co-stimulation and Activation Studies (e.g., Anti-CD3 and Anti-CD52)
The role of CD52 in T-cell function is an area of active investigation. In vitro T-cell co-stimulation and activation studies are performed to understand how ligating the CD52 molecule with this compound, in conjunction with primary T-cell receptor (TCR) stimulation, affects T-cell responses.
In these assays, purified T cells are cultured in the presence of an anti-CD3 antibody, which mimics the primary signal delivered by the TCR complex. nih.gov The addition of this compound (anti-CD52) provides a co-stimulatory or co-inhibitory signal. nih.govdovepress.com The effects on T-cell activation are then assessed by measuring parameters such as cell proliferation (e.g., through ³H-thymidine incorporation or CFSE dilution), cytokine production (e.g., using ELISA or intracellular cytokine staining), and the expression of activation markers. nih.govdovepress.com Some studies have suggested that co-stimulation through CD52 can induce the generation of regulatory T cells from the CD4+CD25- population. nih.gov These experiments are crucial for dissecting the potential immunomodulatory functions of the CD52 molecule itself and the consequences of targeting it with this compound. dovepress.comdovepress.com
Regulatory T Cell Suppression Assays
Following this compound-induced lymphocyte depletion, a relative increase in the proportion of regulatory T cells (Tregs) has been observed. nih.gov In vitro Treg suppression assays are essential for determining the functional capacity of these Tregs.
These assays typically involve co-culturing a population of responder T cells (Tresp) with isolated Tregs at various ratios. pnas.org The Tresp cells are stimulated to proliferate, for example, with anti-CD3/CD28 beads or in a mixed lymphocyte reaction (MLR). nih.govpnas.org The ability of the Tregs to suppress the proliferation of the Tresp cells is then measured, often by ³H-thymidine incorporation or flow cytometry-based methods. nih.govresearchgate.net
Studies have shown that T cells exposed to this compound and complement in vitro are enriched for cells with a regulatory phenotype and can suppress the proliferation of autologous T cells. nih.gov The mechanisms of this suppression have been investigated and appear to be dependent on both cell-to-cell contact and the consumption of interleukin-2 (B1167480). nih.gov These assays provide critical functional evidence for the immunoregulatory shifts that may contribute to the long-term efficacy of this compound. nih.govresearchgate.net
Intracellular and Secreted Cytokine Profiling (e.g., ELISA, Intracellular Staining)
The study of this compound's effect on the immune system extensively utilizes cytokine profiling to understand its mechanism of action and the resulting immunological shifts. Following administration, this compound can induce a "cytokine-release syndrome," characterized by the acute release of several pro-inflammatory cytokines. mdpi.com This phenomenon is believed to result from the lysis of lymphocytes, a process involving monocytes, macrophages, and Natural Killer (NK) cells, which in turn leads to the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). mdpi.com
Methodologies like Enzyme-Linked Immunosorbent Assay (ELISA) and intracellular cytokine staining (ICS) are crucial for quantifying these changes. ELISA is widely used to measure the concentration of secreted cytokines in plasma or serum. nih.govoup.comresearchgate.net For instance, studies have used multiplex ELISA assays to perform comprehensive analysis of a wide range of plasma cytokines, chemokines, and growth factors simultaneously. nih.govresearchgate.net
Intracellular cytokine staining, assessed by flow cytometry, offers a more granular view by identifying the frequency and phenotype of cytokine-producing cells at a single-cell level. kcasbio.com This technique involves stimulating cells in the presence of a protein secretion inhibitor, which causes cytokines to accumulate within the Golgi complex. kcasbio.com Subsequently, the cells are permeabilized and stained with fluorescently labeled antibodies against specific cytokines, allowing for the precise identification of which cell subsets are producing which cytokines. kcasbio.com This method is more specific than measuring secreted cytokines, as it directly links cytokine production to a particular cell type. kcasbio.com In the context of this compound research, these techniques have been pivotal in characterizing the initial inflammatory response and the subsequent shift in the cytokine milieu during immune reconstitution. mdpi.comfrontiersin.org
Table 1: Cytokine Profile Changes Following this compound Administration
| Cytokine | Change Observed | Method of Detection | Reference |
|---|---|---|---|
| TNF-α | Acute increase | ELISA, Multiplex Assay | mdpi.comresearchgate.nettga.gov.au |
| IL-6 | Acute increase | ELISA, Multiplex Assay | mdpi.comresearchgate.netfrontiersin.orgtga.gov.au |
| IFN-γ | Acute increase | Multiplex Assay | mdpi.comresearchgate.net |
| MCP-1 | Elevated levels | Not specified | tga.gov.au |
| IL-10 | Elevated levels / Increased mRNA | Not specified / RT-PCR | tga.gov.auresearchgate.net |
| IL-1β | mRNA levels remain high post-treatment | RT-PCR | frontiersin.org |
| IL-23 | mRNA levels remain high post-treatment | RT-PCR | frontiersin.org |
Gene Expression Analysis (e.g., mRNA of Cytokines, Chemokines, Transcription Factors)
Gene expression analysis provides critical insights into the molecular changes induced by this compound, complementing protein-level studies. This is typically performed using real-time reverse transcriptase-polymerase chain reaction (RT-PCR) to quantify messenger RNA (mRNA) levels of various immunological molecules. nih.govfrontiersin.orgresearchgate.net
Studies in patients treated with this compound have demonstrated a significant shift in the gene expression profile over time. Following treatment, there is a noted decrease in the mRNA levels of pro-inflammatory molecules associated with Th1 and Th17 cells. frontiersin.orgresearchgate.net This includes cytokines involved in their differentiation (e.g., IL-1β, IL-6, IL-23, IL-12), as well as chemokines and chemokine receptors responsible for T-cell recruitment into the central nervous system. frontiersin.org This reduction in pro-inflammatory gene expression suggests that a key long-term effect of this compound is the dampening of inflammatory pathways. frontiersin.org
Conversely, a persistent increase in the mRNA levels of anti-inflammatory cytokines, such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β), has been observed during the follow-up period. researchgate.net Additionally, the expression of FoxP3, a key transcription factor for regulatory T cells (Tregs), has been shown to increase, which aligns with the observed expansion of this regulatory cell population. mdpi.com These analyses collectively indicate that this compound induces a rebalancing of the immune system at the transcriptional level, favoring an anti-inflammatory and regulatory environment. researchgate.netnih.gov
Table 2: Changes in Gene Expression Post-Alemtuzumab Treatment
| Gene Category | Specific Molecules | Observed Change in mRNA Levels | Reference |
|---|---|---|---|
| Pro-inflammatory Cytokines | IL-1β, IL-6, IL-23, IL-12 | Decrease (but may remain higher than healthy controls) | frontiersin.org |
| Anti-inflammatory Cytokines | IL-10, TGF-β | Persistent Increase | researchgate.net |
| Transcription Factors | FoxP3 | Increase | mdpi.com |
Studies on B Cell Function and BCR Signaling
Research into this compound's impact on B cells extends beyond simple depletion and repopulation counts to functional analyses, including B cell receptor (BCR) signaling. The target of this compound, CD52, is not merely a surface marker but appears to have a functional role in lymphocyte regulation. frontiersin.org Studies suggest that CD52 itself can function as a homeostatic protein on B cells by inhibiting responses to BCR signaling. frontiersin.org Experiments using CD52-deficient cells have shown them to be hyperresponsive to BCR signaling, indicating an inhibitory role for the surface-bound protein. frontiersin.org Furthermore, antigen-specific activation of the BCR can lead to the cleavage and shedding of CD52 from the B cell surface. frontiersin.org
Following this compound-induced depletion, the repopulating B cell pool shows distinct characteristics. Initially, there is a hyper-repopulation of immature B cells, which then mature into transitional B cells that dominate the B cell compartment for a period. nih.gov Memory B cell counts, however, remain low for an extended time. nih.gov This altered composition of the B cell pool has functional consequences. The increase in serum levels of B-cell activating factor (BAFF) following treatment, combined with the emergence of pregerminal center B cells, may create an environment that promotes the survival and maturation of new B cell clones. aai.org Some studies suggest that IL-21, which can be elevated post-alemtuzumab, may also influence B-cell function and could be a factor in the development of antibody-mediated secondary autoimmunity. nih.govnih.gov
Table 3: Key Findings on this compound and B Cell Function
| Aspect of B Cell Function | Research Finding | Reference |
|---|---|---|
| CD52 Role in BCR Signaling | Surface CD52 inhibits BCR signaling. | frontiersin.org |
| B Cell Repopulation | Initial hyper-repopulation of immature B cells, followed by dominance of transitional B cells. Memory B cells remain low. | nih.gov |
| Post-Treatment Environment | Increased serum BAFF levels. | aai.org |
| Influence of Cytokines | Elevated IL-21 may influence B-cell function. | nih.govnih.gov |
Pre-clinical Animal Models
Human CD52 (huCD52) Transgenic Mouse Model
A significant hurdle in the preclinical study of this compound was its lack of cross-reactivity with the murine equivalent of CD52. nih.govnih.gov To overcome this, a transgenic mouse model expressing human CD52 (huCD52) was developed. nih.govnih.gov This model was created to provide a relevant in vivo system to investigate the mechanisms of action of this compound. nih.gov
Validation of the huCD52 transgenic mouse model demonstrated its suitability for these studies. The transgenic mice did not show any overt phenotypic abnormalities and were capable of mounting normal immune responses. nih.govnih.gov Crucially, the tissue distribution and the level of hCD52 expression across various immune cell populations in these mice were found to be comparable to those observed in humans. nih.govnih.gov In both humans and the transgenic model, CD52 is expressed at high levels on lymphocytes and at lower levels on monocytes and macrophages, while being largely absent from hematopoietic stem cells. tga.gov.audovepress.com Treatment of these mice with this compound successfully replicated key effects seen in human patients, including a transient increase in serum cytokines and the depletion of peripheral blood lymphocytes. nih.govnih.gov Further studies established the comparability of lymphocyte susceptibility to this compound-mediated depletion in this model. tga.gov.au
The huCD52 transgenic mouse model has proven invaluable for studying the dynamics of lymphocyte depletion and repopulation following this compound treatment. nih.govfrontiersin.org Administration of this compound to these mice results in a rapid and profound depletion of circulating B and T lymphocytes, mirroring the effect in humans. oup.comnih.gov One key observation from this model is that lymphocyte depletion is less profound in lymphoid organs such as the spleen, lymph nodes, and bone marrow compared to the peripheral blood. oup.comnih.govnih.gov This finding may help explain the relatively low incidence of severe infections in patients treated with this compound. nih.govnih.gov
The model also accurately reflects the pattern of lymphocyte repopulation seen in humans, albeit on a more condensed timescale. nih.gov Following near-complete depletion, B lymphocytes are the first to recover, returning to pre-treatment levels relatively quickly. nih.govresearchgate.net In contrast, T lymphocyte counts rise much more slowly and remain below normal levels for a prolonged period. nih.govresearchgate.net This differential repopulation kinetic, with rapid B cell recovery and slow T cell reconstitution, is a hallmark of this compound's effect and is faithfully reproduced in the huCD52 transgenic mouse, making it an essential tool for investigating the long-term immunological consequences of the treatment. nih.gov
Table 4: Lymphocyte Depletion and Repopulation in the huCD52 Transgenic Mouse Model
| Cell Type | Depletion | Repopulation Kinetics | Reference |
|---|---|---|---|
| T Lymphocytes (CD4+ & CD8+) | Profound depletion in peripheral blood; less profound in lymphoid organs. | Slow recovery, remaining below normal levels for a prolonged period. | nih.govresearchgate.net |
| B Lymphocytes | Profound depletion in peripheral blood; less profound in lymphoid organs. | Rapid recovery, returning to baseline levels more quickly than T cells. | nih.govresearchgate.net |
| Innate Immune Cells (Neutrophils, NK cells) | Little to no depletion observed. | Not applicable. | oup.comnih.gov |
Investigation of Cytokine Induction and Immune Responses
The administration of this compound is associated with a transient, first-dose cytokine release syndrome. nih.govdiva-portal.org This phenomenon has been investigated in various models to understand the underlying mechanisms and identify the key cytokines involved.
In a human CD52 transgenic mouse model, treatment with this compound replicated the transient increase in serum cytokines observed in humans. nih.gov A dose-dependent peak of cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and monocyte chemotactic protein-1, was observed approximately two hours after injection. nih.gov These cytokine levels typically returned to baseline within 24 hours. nih.gov Further investigation in this model revealed that the cytokine induction was largely independent of the complement system. nih.gov Instead, the response appeared to be mediated by neutrophils and natural killer (NK) cells, as the depletion of these cell populations significantly inhibited the cytokine release. nih.gov
Studies using an in vitro human whole blood loop system also demonstrated that this compound induces the release of a mixed profile of adaptive and innate cytokines, including Interferon-gamma (IFN-γ), TNF-α, and IL-6. diva-portal.orgresearchgate.net This response correlates with the first-dose reactions seen in clinical use. diva-portal.org The participation of monocytes, macrophages, and NK cells in the this compound-mediated lysis of lymphocytes is thought to trigger this acute release of pro-inflammatory cytokines. nih.govoatext.com
Table 1: Cytokines Induced by this compound in Experimental Models
| Cytokine | Experimental Model | Key Findings | Reference(s) |
|---|---|---|---|
| TNF-α | human CD52 Transgenic Mouse | Dose-dependent increase, peaks at 2 hours post-injection. | nih.gov |
| Human Whole Blood Loop | Part of a mixed adaptive/innate cytokine response. | diva-portal.orgresearchgate.net | |
| IL-6 | human CD52 Transgenic Mouse | Dose-dependent increase, peaks at 2 hours post-injection. | nih.gov |
| Human Whole Blood Loop | Part of a mixed adaptive/innate cytokine response. | diva-portal.orgresearchgate.net | |
| IFN-γ | Human Whole Blood Loop | Part of a mixed adaptive/innate cytokine response. | diva-portal.orgresearchgate.net |
| Monocyte Chemotactic Protein-1 (MCP-1) | human CD52 Transgenic Mouse | Dose-dependent increase observed. | tga.gov.au |
| IL-1β | Human Whole Blood Loop | Induced release observed in the loop assay. | researchgate.net |
| IL-8 | Human Whole Blood Loop | Induced release observed in the loop assay. | researchgate.net |
| IL-10 | human CD52 Transgenic Mouse | Elevated levels seen following administration. | tga.gov.au |
Assessment of Neutrophil Involvement in this compound Activity
Research has increasingly pointed towards a significant role for neutrophils in the in vivo activity of this compound. nih.govtandfonline.com While in vitro studies have shown that this compound can induce both complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC), the contribution of different effector cells in vivo has been a subject of investigation. tandfonline.comaacrjournals.org
Studies using xenograft tumor models have been instrumental in elucidating the role of neutrophils. tandfonline.comcapes.gov.br In these models, the anti-tumor activity of this compound was found to be primarily dependent on ADCC mediated by neutrophils, and to a lesser extent, NK cells. tandfonline.comnih.gov Inactivation of these effector cells, particularly neutrophils, significantly diminished the therapeutic effect of the antibody. tandfonline.com Conversely, increasing the number of circulating neutrophils, for example through treatment with Granulocyte-Colony Stimulating Factor (G-CSF), enhanced the anti-tumor activity of this compound. tandfonline.comcapes.gov.br
A human CD52 transgenic mouse model further solidified the importance of neutrophils. nih.gov In these mice, lymphocyte depletion induced by this compound was found to be largely mediated by neutrophils and NK cells, with the removal of these cells via specific antibodies potently inhibiting this compound's activity. nih.gov Interestingly, at higher doses of this compound, there was a trend of increased neutrophil numbers in the blood and spleen. nih.gov The collective evidence from these models suggests that neutrophils are key effector cells in the in vivo mechanisms of action of this compound, a role that was previously not fully characterized. nih.govmdpi.com
Table 2: Evidence for Neutrophil Involvement in this compound Activity
| Experimental Model | Key Findings | Implication | Reference(s) |
|---|---|---|---|
| Xenograft Tumor Models | Anti-tumor activity is primarily dependent on ADCC mediated by neutrophils. | Neutrophils are crucial for the therapeutic efficacy of this compound in cancer. | tandfonline.comnih.gov |
| Increasing circulating neutrophils with G-CSF enhances anti-tumor activity. | Augmenting neutrophil count could be a strategy to boost this compound's effect. | tandfonline.comcapes.gov.br | |
| human CD52 Transgenic Mouse | Lymphocyte depletion and cytokine induction are largely mediated by neutrophils and NK cells. | Neutrophils are key players in both the desired therapeutic effect and side effects of this compound. | nih.gov |
Cynomolgus Monkey Model (CD52-Negative Erythrocytes)
The cynomolgus monkey has proven to be a valuable non-human primate model for preclinical studies of this compound. A critical consideration for its use is the expression of the CD52 antigen on erythrocytes in many non-human primate species, which can lead to massive hemolysis upon this compound administration. nih.gov Therefore, studies typically utilize cynomolgus monkeys of Indonesian origin that have been screened and selected for the absence of CD52 on their red blood cells. nih.govnih.govfrontierspartnerships.org
Application in Investigating Lymphocyte Depletion/Repopulation Phenomena
Cynomolgus monkeys have been instrumental in studying the dynamics of lymphocyte depletion and repopulation following this compound treatment. nih.govnih.gov Administration of this compound in these animals leads to a rapid and profound depletion of both T and B lymphocytes from the peripheral blood. tga.gov.aunih.govfrontierspartnerships.org Studies have shown that a cumulative dose can achieve over 99.5% depletion of T and B lymphocytes. nih.gov This depletion is more profound than that observed with other agents like anti-thymocyte globulin. nih.gov
Following depletion, the model allows for detailed investigation of the repopulation kinetics of different lymphocyte subsets. nih.govnih.gov Without maintenance immunosuppression, CD20+ B cells and CD8+ T cells have been observed to completely repopulate within approximately 2 and 3 months, respectively. nih.gov The repopulation of CD4+ T cells is slower, reaching about 67% of baseline levels after one year. nih.gov Interestingly, a phenotypic shift is observed among the repopulating T cells, with a move from naïve cells towards effector memory cells. nih.gov This model also allows for the study of lymphocyte dynamics in tissues, such as the small intestine, where significant depletion and subsequent repopulation of intraepithelial and lamina propria lymphocytes have been documented. nih.gov
Table 3: Lymphocyte Repopulation Timeline in Cynomolgus Monkeys (without maintenance therapy)
| Lymphocyte Subset | Time to Complete Repopulation (approx.) | Notes | Reference(s) |
|---|---|---|---|
| CD20+ B Cells | 2 months | Rapid recovery compared to T cells. | nih.govnih.gov |
| CD8+ T Cells | 3 months | Faster repopulation than CD4+ T cells. | nih.govnih.gov |
| CD4+ T Cells | > 1 year (67% at 1 year) | Slower and incomplete recovery within the first year. | nih.gov |
Relevance for Preclinical Transplantation Models
The ability to induce profound lymphocyte depletion makes the CD52-negative cynomolgus monkey an important model for preclinical transplantation research. nih.govnih.gov this compound has been used as an induction agent in organ transplantation for over a decade, and this model provides a platform to assess its effects in a setting that closely mimics clinical application. nih.govfrontierspartnerships.org
Studies have used this model to investigate this compound's efficacy in preventing rejection and to understand the immunological changes it induces in transplant recipients. researchgate.net For instance, the model has been used in heart and islet xenotransplantation studies. frontierspartnerships.orgresearchgate.net The observed patterns of lymphocyte depletion and repopulation, including the shift in T cell phenotypes, offer valuable insights into how this compound might create a more favorable immune environment for graft acceptance. nih.gov The model is also useful for testing combination therapies, such as the addition of maintenance immunosuppressants like mycophenolate mofetil, which has been shown to significantly delay CD4+ T-cell repopulation. nih.gov
SCID Mouse/Human CD52 Tumor Xenograft Models for Immunological Research
Severe Combined Immunodeficient (SCID) mice, which lack functional B and T lymphocytes, are widely used to create xenograft models by implanting human cells or tissues. For this compound research, SCID mice are engrafted with human tumor cell lines that express CD52, creating a system to study the antibody's anti-tumor effects in vivo. aacrjournals.orgoup.comaacrjournals.org
These models have been crucial for demonstrating the in vivo efficacy of this compound against CD52-positive tumors. oup.complos.org For example, SCID mice injected with human leukemia or lymphoma cell lines and subsequently treated with this compound show significant inhibition of tumor growth and increased survival compared to control groups. oup.comaacrjournals.orgplos.org The anti-tumor effect has been shown to be dose-dependent. aacrjournals.orgoup.com
Furthermore, these xenograft models allow for mechanistic studies that are not possible in humans. tandfonline.comaacrjournals.org By selectively depleting components of the mouse's innate immune system, researchers can dissect the mechanisms of this compound's action. aacrjournals.org For instance, such experiments have demonstrated that the anti-tumor activity of this compound in these models relies on effector functions like ADCC, mediated by the host's innate immune cells (like neutrophils and NK cells), and to some extent, CDC. tandfonline.comaacrjournals.org When a deglycosylated form of this compound, which is incapable of mediating ADCC or CDC, was used, it lost all anti-tumor activity, confirming the importance of these Fc-mediated effector functions. aacrjournals.org These models are therefore invaluable for evaluating the biological activity of this compound and for the preclinical assessment of new anti-CD52 antibodies. oup.complos.orgnih.gov
Table 4: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Anti-thymocyte globulin |
| Cobra venom factor |
| Granulocyte-Colony Stimulating Factor (G-CSF) |
| Interferon-gamma (IFN-γ) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Interleukin-8 (IL-8) |
| Interleukin-10 (IL-10) |
| Monocyte chemotactic protein-1 (MCP-1) |
| Mycophenolate mofetil |
Advanced Research Topics and Future Directions in Alemtuzumab Studies
Emerging research on alemtuzumab is expanding our understanding of its therapeutic mechanisms and opening new avenues for drug development. Current investigations are focused on the intricate functions of the CD52 antigen, the target of this compound, and on engineering improved versions of this anti-CD52 antibody.
Q & A
Q. What is the mechanism of action (MOA) of alemtuzumab in autoimmune diseases like multiple sclerosis (MS)?
this compound targets CD52, a glycoprotein highly expressed on B and T lymphocytes, inducing rapid and sustained immune cell depletion followed by immune reconstitution. This reprograms the immune system toward a regulatory phenotype, restoring tolerogenic networks. Methodological studies use flow cytometry to track lymphocyte subsets (e.g., CD4+/CD8+ T cells, B cells) and cytokine profiling to assess shifts in Th1/Th17 vs. Treg populations .
Q. What are the standard dosing protocols for this compound in clinical trials for relapsing-remitting MS (RRMS)?
The approved regimen involves two annual cycles: 12 mg/day intravenously for 5 days at baseline and 3 days 12 months later. Trials often include extended follow-up phases (e.g., CAMMS03409, TOPAZ) where retreatment is contingent on disease activity (relapses or MRI lesions). Dose optimization studies compare fixed vs. event-driven retreatment schedules .
Q. How is this compound’s efficacy measured in phase III trials compared to active controls like interferon beta-1a?
Primary endpoints include annualized relapse rate (ARR) and sustained disability improvement/worsening (SAD/SDW). Secondary endpoints often incorporate MRI metrics (e.g., new/enlarging T2 lesions, brain volume loss). For example, the CARE-MS trials demonstrated superior ARR reduction (49–55% vs. interferon) and disability stabilization .
Advanced Research Questions
Q. How do contradictory findings on this compound-associated infections and malignancies influence risk-benefit assessments?
While this compound increases cytomegalovirus (CMV) reactivation and thyroid autoimmunity (30–40% risk), long-term data show no elevated malignancy risk compared to anti-thymocyte globulin (ATG) or no induction therapy. Conflicting reports (e.g., BK virus incidence vs. ATG) require multivariable analysis adjusting for maintenance immunosuppression intensity and patient comorbidities .
Q. What experimental designs address the challenge of secondary autoimmunity in this compound-treated patients?
Proactive monitoring protocols (monthly CBC, thyroid function tests, urine analysis for 48 months post-treatment) enable early detection. Trials like CAMMS223 and TOPAZ use these methods, with interventions (e.g., levothyroxine for thyroid dysfunction) reducing severe outcomes. Biomarker research focuses on IL-21 levels and HLA-DR alleles for risk stratification .
Q. How can lymphocyte subset dynamics inform personalized retreatment schedules?
Immunoprofiling studies (e.g., serial flow cytometry) show Th1/Th17 cell rebound precedes relapses by 6 months. Event-driven retreatment in trials like CAMMS03409 uses these data, with retreatment triggered by ≥2 new MRI lesions or clinical relapse. This approach balances efficacy with minimized cumulative dosing .
Q. What methodological gaps exist in understanding this compound’s long-term impact on immune surveillance?
While this compound preserves innate immunity (e.g., NK cells), its effects on dendritic cells and memory B-cell subsets remain understudied. Single-cell RNA sequencing and TCR repertoire analysis in longitudinal cohorts could clarify mechanisms of sustained remission and infection risks .
Q. How do this compound’s outcomes vary across patient subgroups, such as those of African descent or with high-risk genetic markers?
Subgroup analyses in trials (e.g., Comparative Study of this compound and Other Treatments) reveal comparable efficacy in African-descent patients but higher CMV reactivation rates. In chronic lymphocytic leukemia (CLL), this compound shows activity in del(17p) or TP53-mutated disease, but trial designs often exclude these populations, necessitating stratified randomization .
Contradiction Analysis & Methodological Challenges
Q. How should researchers reconcile conflicting data on this compound’s infection risk versus other induction therapies (e.g., ATG)?
Retrospective analyses (e.g., PLOS ONE study) use Cox regression to show this compound reduces chronic lung allograft dysfunction (CLAD) risk (HR = 0.459 vs. no induction) but may increase early BK viremia. Confounders like steroid use and CMV prophylaxis require adjustment in propensity score-matched cohorts .
Q. What explains discrepancies in this compound’s disability improvement rates across trials?
Baseline disability (EDSS) and disease duration critically influence outcomes. In the Cambridge cohort, patients with shorter disease duration (<3 years) had higher rates of sustained improvement (59.8% stable/improved EDSS over 7 years). Trials should stratify by baseline ARR and prior therapy exposure .
Tables for Key Findings
Future Research Directions
- Biomarker Discovery : Validate IL-21 or CD19+ B-cell thresholds for autoimmune risk prediction .
- Combination Therapies : Pair this compound with lymph node-targeting agents (e.g., BTK inhibitors) in CLL .
- Real-World Data : Leverage registries (e.g., MSBase) to assess pregnancy outcomes and rare adverse events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
